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Compound of Interest

Compound Name: Anguibactin

Cat. No.: B025445 Get Quote

Executive Summary: Anguibactin is a potent, plasmid-encoded siderophore produced by the

fish pathogen Vibrio anguillarum and is a critical virulence factor for this bacterium. Its

significance lies in its unique hybrid chemical structure, which incorporates both catecholate

and hydroxamate moieties for the chelation of ferric iron (Fe³⁺). This mixed-ligand architecture

distinguishes it from more common siderophores that typically rely on only one class of

chelating group. This guide provides an in-depth analysis of anguibactin's structure,

biosynthesis, and mechanism of iron acquisition, targeted at researchers, scientists, and

professionals in drug development. It includes a compilation of quantitative data, detailed

experimental protocols derived from seminal studies, and visualizations of key biological

pathways.

The Unique Chemical Structure of Anguibactin
Anguibactin's structure is a fascinating example of molecular engineering by nature,

combining distinct chemical groups to create a highly effective iron scavenger. Its formal

chemical name is ω-N-hydroxy-ω-N-[[2'-(2",3"-dihydroxyphenyl)thiazolin-4'-

yl]carboxy]histamine.

Core Components and Chelating Moieties
The backbone of anguibactin is derived from three primary precursor molecules:

2,3-Dihydroxybenzoic Acid (DHBA): This component provides the catecholate group, a

classic iron-chelating moiety known for its high affinity for Fe³⁺.
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L-Cysteine: This amino acid undergoes cyclization to form a thiazoline ring, which serves as

a central scaffold for the molecule.

N-hydroxyhistamine: This derivative of histamine provides the hydroxamate functional group,

the second iron-ligating site.

The combination of a catecholate and a hydroxamate group within a single molecule allows

anguibactin to coordinate ferric iron with high avidity, forming a stable 1:1 complex.

Structural and Spectroscopic Data
The precise characterization of anguibactin has been accomplished through a combination of

mass spectrometry, spectroscopy, and X-ray crystallography of its anhydro derivative.

Parameter Value Reference

Molecular Ion (M+) m/z 348

Elemental Composition C₁₅H₁₆N₄O₄S

UV Absorbance (Ferric

Complex)
510 nm

Resonance Raman Peaks

(cm⁻¹)
1367, 1447, 1469, 1538

Table 1: Spectroscopic and

Mass Spectrometry Data for

Anguibactin.

Crystallographic analysis was performed on anhydroanguibactin, a stable derivative where the

thiazoline ring is oxidized to a thiazole. This provided critical insights into the molecule's three-

dimensional conformation.
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Parameter Value Reference

Crystal System Monoclinic

Space Group C2/c

a (Å) 22.71 (5)

b (Å) 8.052 (6)

c (Å) 15.879 (18)

β (deg) 95.72 (9)

**Volume (Å³) ** 2889.2

Z 8

Final R-factor 0.048

Table 2: Crystallographic Data

for Anhydroanguibactin.

Biosynthesis of Anguibactin
The assembly of anguibactin is a complex process directed by a suite of genes located on the

65-kb pJM1 virulence plasmid and supplemented by genes on the chromosome of V.

anguillarum. The pathway relies on a Nonribosomal Peptide Synthetase (NRPS) system, an

enzymatic assembly line that builds the molecule step-by-step.

Genetic Framework
The core biosynthetic genes are organized in an operon on the pJM1 plasmid. Key enzymes

include:

AngB, AngC, AngE: Involved in the synthesis and activation of the 2,3-dihydroxybenzoic acid

(DHBA) precursor.

AngM, AngN: These are large NRPS enzymes that contain multiple domains responsible for

activating the precursors (cysteine and N-hydroxyhistamine), catalyzing peptide bond

formation, and forming the thiazoline ring.
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Vab Genes: Chromosomally encoded proteins that also contribute to the synthesis of the

DHBA precursor.

The expression of these genes is tightly regulated by the availability of iron, primarily through

the Fur (Ferric uptake regulator) protein.
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Figure 1: Simplified biosynthetic pathway of anguibactin via the NRPS system.
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Mechanism of Iron Acquisition
The function of anguibactin is to sequester environmental iron and transport it into the

bacterial cell. This process involves extracellular chelation followed by receptor-mediated

uptake.

Chelation: In the iron-limited extracellular environment, anguibactin binds to a ferric iron

(Fe³⁺) ion. The deprotonated catechol and hydroxamate groups act as bidentate ligands,

wrapping around the iron atom to form a stable, soluble octahedral complex.

Recognition and Transport: The resulting ferric-anguibactin complex is recognized by a

specific TonB-dependent outer membrane receptor, FatA. Binding to FatA initiates the

translocation of the complex across the outer membrane into the periplasm. This step is

energized by the TonB-ExbB-ExbD complex.

Periplasmic and Inner Membrane Transport: Once in the periplasm, the complex is shuttled

to the inner membrane by the FatB protein. The FatC and FatD proteins, forming an ABC

transporter, then move the complex across the inner membrane into the cytoplasm.

Iron Release: Inside the cytoplasm, the ferric iron is reduced to its ferrous (Fe²⁺) state and

released from anguibactin. The free iron can then be utilized by the cell for various

metabolic processes.
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Figure 2: Ferric-anguibactin transport workflow across the bacterial cell envelope.

Key Experimental Protocols
The study of anguibactin has relied on several key experimental methodologies. The following

sections provide a generalized overview of these protocols based on published literature.

Isolation and Purification of Anguibactin
This protocol is based on the methods described for isolating anguibactin from iron-deficient

cultures of V. anguillarum.

Culture Growth:V. anguillarum 775(pJM1) is grown in an iron-deficient medium, such as CM9

minimal medium, supplemented with an iron chelator like ethylenediamine-di(o-

hydroxyphenylacetic acid) (EDDHA) to induce siderophore production.

Supernatant Collection: Bacterial cells are removed from the culture by centrifugation, and

the cell-free supernatant is collected.
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Resin Adsorption: The supernatant is passed through a column packed with Amberlite XAD-7

resin. Anguibactin and other hydrophobic molecules adsorb to the resin.

Elution: The column is washed with deionized water, and anguibactin is subsequently eluted

with methanol.

Gel Filtration Chromatography: The methanol eluate is concentrated and further purified by

gel filtration chromatography using a Sephadex LH-20 column, with methanol as the mobile

phase.

Purity Analysis: Fractions are collected and analyzed for purity using thin-layer

chromatography (TLC) and by testing for iron-chelating activity using the chrome azurol S

(CAS) assay.

Anguibactin Activity Bioassay
This bioassay determines the growth-promoting activity of purified anguibactin.

Indicator Strain: A siderophore-deficient mutant of V. anguillarum is used as the indicator

strain.

Assay Plates: The indicator strain is seeded into an iron-deficient agar medium.

Sample Application: A sterile paper disc impregnated with the purified anguibactin solution

is placed on the agar surface.

Incubation: The plate is incubated until bacterial growth is evident.

Result Interpretation: A zone of enhanced bacterial growth around the disc indicates that the

purified compound has siderophore activity and can supply iron to the deficient mutant.
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Figure 3: General experimental workflow for anguibactin isolation and analysis.
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Significance and Future Directions
The unique catecholate-hydroxamate structure of anguibactin makes it a subject of significant

interest beyond its role in marine microbiology.

Virulence: As an essential component of the iron acquisition system, anguibactin is a key

determinant of virulence for V. anguillarum. Understanding

To cite this document: BenchChem. [A Technical Guide to the Unique Catecholate-
Hydroxamate Structure of Anguibactin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025445#unique-catecholate-hydroxamate-structure-
of-anguibactin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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